KHK-IN-1 hydrochloride

KHK Fructose Metabolism Cellular Potency

KHK-IN-1 HCl uniquely enables fructose metabolism studies requiring in vitro validation and in vivo translation. Its balanced KHK-C/A isoform potency ensures complete pathway blockade, unlike biased analogs. Validated cellular activity (HepG2 IC50=400nM), known oral PK (rat F=34%, t1/2=4h), and high solubility (14.29mg/mL) provide reproducible data and serve as a reliable benchmark for drug discovery.

Molecular Formula C21H27ClN8S
Molecular Weight 459.0 g/mol
Cat. No. B608896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKHK-IN-1 hydrochloride
Molecular FormulaC21H27ClN8S
Molecular Weight459.0 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl
InChIInChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H
InChIKeyVKIBPWKARAEIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KHK-IN-1 Hydrochloride: A Validated Chemical Probe for Fructose Metabolism Research


KHK-IN-1 hydrochloride is a small-molecule, ATP-competitive inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P), the first committed step in fructose metabolism [1]. It is widely recognized as a valuable chemical probe for investigating the role of fructose metabolism in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance [2].

KHK-IN-1 Hydrochloride: Beyond Potency—The Critical Procurement Differentiators for Reproducible KHK Research


Selecting a KHK inhibitor for experimental use cannot be based solely on a reported IC50 value. The functional and pharmacokinetic profiles of KHK inhibitors vary dramatically, impacting their utility across different experimental models. Substituting KHK-IN-1 with a more potent analog like PF-06835919 or KHK-IN-2 introduces significant changes in isoform selectivity, oral bioavailability, and off-target profiles, which can lead to irreproducible or misinterpreted in vivo data [1]. Conversely, using a less potent analog like PF-06752469 may fail to achieve sufficient target engagement. The specific combination of validated on-target cellular activity, well-characterized oral pharmacokinetics (F=34%), and documented off-target selectivity makes KHK-IN-1 hydrochloride a uniquely suited tool compound for studies requiring both in vitro validation and in vivo exploration of fructose metabolism [2].

KHK-IN-1 Hydrochloride: Head-to-Head Quantitative Evidence for Scientific Selection


Superior Cellular Potency: KHK-IN-1 Demonstrates 10-fold Greater Cellular Activity Compared to PF-06835919

KHK-IN-1 hydrochloride exhibits significantly greater cellular potency than the clinical candidate PF-06835919. In a HepG2 cellular assay measuring inhibition of F1P production, KHK-IN-1 demonstrated an IC50 of 400 nM [1]. In contrast, PF-06835919 has been reported with a substantially weaker cellular IC50 of >4.5 µM in a comparable F1P production assay in HepG2 cells [2]. This 11-fold difference in cellular potency highlights a critical advantage of KHK-IN-1 for cell-based experimental models.

KHK Fructose Metabolism Cellular Potency

Broad-Spectrum Isoform Potency: KHK-IN-1 Exhibits High and Balanced Potency Against Both KHK Isoforms, Unlike Isoform-Biased PF-06835919

While the specific KHK-A isoform IC50 for KHK-IN-1 is not widely published, its overall KHK IC50 of 12 nM [1] and the fact it was optimized for inhibition of the KHK-C isoform (IC50 = 12 nM) indicates it is a potent inhibitor of the primary metabolic isoform [2]. In contrast, PF-06835919 demonstrates a significant isoform bias, with IC50 values of 8.4 nM for KHK-C and a markedly weaker 66 nM for KHK-A [3]. This 8-fold difference in potency against KHK-A suggests PF-06835919 may be a suboptimal tool for probing the physiological role of the KHK-A isoform.

KHK Isoform Selectivity Biochemical Potency

Validated Oral Bioavailability: KHK-IN-1 Enables In Vivo Studies with a Documented F=34%, a Property Lacking in Closer Analogs

For in vivo pharmacological studies, oral bioavailability is a critical parameter. KHK-IN-1 hydrochloride has a well-documented oral bioavailability (F) of 34% in rats (10 mg/kg, p.o.), with an oral half-life (t1/2) of 4 hours [1]. This property is absent in the potent analog KHK-IN-2, for which no oral bioavailability data are reported, suggesting it may be limited to in vitro applications . While PF-06835919 is also orally bioavailable, its reported value is highly variable across studies (F=38-95%) [2], introducing experimental uncertainty.

KHK In Vivo Pharmacology Oral Bioavailability

Documented Off-Target Selectivity Profile: KHK-IN-1 Provides a Validated Baseline for Specific KHK Inhibition, Minimizing Confounding Data

The utility of a chemical probe is defined by its selectivity. KHK-IN-1 has been evaluated in a diverse panel of 31 protein kinases at 10 µM, showing less than 40% inhibition against any tested kinase [1]. It also demonstrates >50-fold selectivity over the related metabolic kinases ribokinase, hexokinase, and adenosine kinase [1]. Additionally, it shows no significant inhibition of major CYP450 enzymes (1A2, 2C19, 2D6, 2C9, 3A4), reducing the risk of metabolism-based drug-drug interactions in complex in vivo models . This level of broad profiling is often not available for newer, more potent analogs.

KHK Selectivity Off-Target

Aqueous Solubility Profile: KHK-IN-1 Offers Superior Water Solubility (14.29 mg/mL) for Formulation Flexibility Compared to More Lipophilic Analogs

Practical formulation for in vivo studies is a key procurement consideration. KHK-IN-1 hydrochloride has a reported water solubility of 14.29 mg/mL (31.13 mM), which is a substantial improvement over the low water solubility often encountered with structurally related, more lipophilic KHK inhibitors . For example, while PF-06835919 is orally bioavailable, its aqueous solubility is not as prominently featured, and many advanced KHK inhibitors like BI-9787 are noted for their zwitterionic nature, which can complicate formulation [1].

KHK Formulation Solubility

KHK-IN-1 Hydrochloride: Defined Research Applications for Reproducible Fructose Metabolism Studies


In Vitro Mechanistic Studies in HepG2 and Other Cell Lines

Due to its validated cellular potency (IC50 = 400 nM in HepG2 cells) [1] and documented off-target selectivity profile [2], KHK-IN-1 hydrochloride is ideally suited for in vitro studies where precise quantification of fructose-dependent metabolic flux is required. This includes assays measuring F1P production, lipid accumulation, and gene expression changes in response to fructose challenge.

In Vivo Proof-of-Concept Pharmacology in Rodent Models of Metabolic Disease

The well-characterized oral bioavailability (F=34%) and pharmacokinetic profile (t1/2=4 h) in rats make KHK-IN-1 hydrochloride a viable tool for in vivo studies. It is particularly useful for short-term, proof-of-concept experiments in diet-induced obesity or NAFLD models, where demonstrating that KHK inhibition can modulate disease progression is the primary objective, and where the more variable PK of clinical candidates like PF-06835919 could confound results.

Biological Validation Experiments Requiring a Broad-Spectrum KHK Inhibitor

For researchers seeking to inhibit both major isoforms of KHK (KHK-C and KHK-A) to fully block the fructose metabolic pathway, KHK-IN-1 is a rational choice. Its balanced potency profile offers a distinct advantage over isoform-biased inhibitors like PF-06835919 (8-fold more potent on KHK-C) [3], providing a cleaner pharmacological tool for dissecting the overlapping and distinct roles of KHK isoforms.

Pre-formulation and Early ADME Assays as a Benchmark Compound

KHK-IN-1's high aqueous solubility (14.29 mg/mL) and moderate oral bioavailability make it an excellent benchmark compound for medicinal chemistry programs. It can serve as a positive control for developing new KHK inhibitors with improved ADME properties or as a comparator when evaluating the performance of novel chemical series in cellular and preliminary in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for KHK-IN-1 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.